molecular formula C5H4N4 B112820 2-Amino-6-cyanopyrazine CAS No. 59489-39-3

2-Amino-6-cyanopyrazine

Cat. No. B112820
CAS RN: 59489-39-3
M. Wt: 120.11 g/mol
InChI Key: LNZVCPCJIMIEQE-UHFFFAOYSA-N
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Description

2-Amino-6-cyanopyrazine is an organic compound that belongs to the class of aminopyrazines . These are organic compounds containing an amino group attached to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-cyanopyrazine is represented by the linear formula C5H4N4 . Its molecular weight is 120.11 . The InChI code for this compound is 1S/C5H4N4/c6-1-4-2-8-3-5(7)9-4/h2-3H, (H2,7,9) .


Physical And Chemical Properties Analysis

2-Amino-6-cyanopyrazine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

2-Amino-6-cyanopyrazine serves as an intermediate in the synthesis of diverse heterocyclic compounds. Sato and Kadota (1992) demonstrated its utility in homolytic acylation reactions to form 5-acyl-3-aminopyrazinecarboxylic acid derivatives (Sato & Kadota, 1992). Similarly, Sato (1989) explored its preparation through reactions with 3-aminopyrazine 1-oxide and trimethylsilyl cyanide (Sato, 1989).

2. Antimycobacterial Properties

Zítko et al. (2011) synthesized and evaluated a series of compounds related to pyrazinamide, including N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, for antimycobacterial properties against Mycobacterium tuberculosis (Zítko et al., 2011).

3. Fluorescent Dye Synthesis

Shirai et al. (1998) explored the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes, highlighting the potential of such compounds as fluorescent dye chromophores for functional materials (Shirai et al., 1998).

4. Synthesis of Novel Heterocyclic Substances

Behbehani et al. (2011) used 2-arylhdrazononitriles, including 2-amino-3-cyanopyrazine derivatives, to create a variety of new heterocyclic substances with promising antimicrobial activities (Behbehani et al., 2011).

5. Bioconversion Studies

Wieser et al. (1997) presented a study on the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., a process relevant for the synthesis of antituberculous agents (Wieser et al., 1997).

Safety And Hazards

2-Amino-6-cyanopyrazine may be harmful if swallowed, in contact with skin, or if inhaled . It is classified as an irritant . Safety measures include washing with copious amounts of water in case of skin or eye contact, and seeking medical attention if irritation persists .

properties

IUPAC Name

6-aminopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-1-4-2-8-3-5(7)9-4/h2-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZVCPCJIMIEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608803
Record name 6-Aminopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-cyanopyrazine

CAS RN

59489-39-3
Record name 6-Amino-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59489-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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